4-(Dichloromethylsilyl)butyryl chloride

Catalog No.
S14275901
CAS No.
4084-34-8
M.F
C5H9Cl3OSi
M. Wt
219.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dichloromethylsilyl)butyryl chloride

CAS Number

4084-34-8

Product Name

4-(Dichloromethylsilyl)butyryl chloride

IUPAC Name

4-[dichloro(methyl)silyl]butanoyl chloride

Molecular Formula

C5H9Cl3OSi

Molecular Weight

219.56 g/mol

InChI

InChI=1S/C5H9Cl3OSi/c1-10(7,8)4-2-3-5(6)9/h2-4H2,1H3

InChI Key

YWIYEOLSZWMXQG-UHFFFAOYSA-N

Canonical SMILES

C[Si](CCCC(=O)Cl)(Cl)Cl

4-(Dichloromethylsilyl)butyryl chloride is an organosilicon compound characterized by the presence of a dichloromethylsilyl group attached to a butyryl chloride moiety. Its chemical formula is C5_5H9_9Cl3_3OSi, indicating the presence of silicon, chlorine, and oxygen in its structure. This compound is typically a colorless liquid with a pungent odor and is known for its reactivity due to the presence of the acyl chloride functional group, which makes it susceptible to hydrolysis and nucleophilic attack.

Typical of acyl chlorides:

  • Hydrolysis: Reacts with water to form 4-(dichloromethylsilyl)butyric acid and hydrochloric acid:
    C5H9Cl3OSi+H2OC5H10O2Si+HCl\text{C}_5\text{H}_9\text{Cl}_3\text{OSi}+\text{H}_2\text{O}\rightarrow \text{C}_5\text{H}_{10}\text{O}_2\text{Si}+\text{HCl}
  • Ester Formation: Reacts with alcohols to produce esters:
    C5H9Cl3OSi+R OHC5H9OR+HCl\text{C}_5\text{H}_9\text{Cl}_3\text{OSi}+\text{R OH}\rightarrow \text{C}_5\text{H}_9\text{O}\text{R}+\text{HCl}
  • Amide Formation: Reacts with amines to yield amides:
    C5H9Cl3OSi+R2NHC5H9NR2+HCl\text{C}_5\text{H}_9\text{Cl}_3\text{OSi}+\text{R}_2\text{NH}\rightarrow \text{C}_5\text{H}_9\text{N}\text{R}_2+\text{HCl}

These reactions highlight its potential as a versatile intermediate in organic synthesis.

Several methods can be employed to synthesize 4-(Dichloromethylsilyl)butyryl chloride:

  • Chlorination of Butyric Acid Derivatives: The compound can be synthesized through the chlorination of butyric acid derivatives in the presence of dichloromethylsilane.
  • Direct Reaction with Silicon Compounds: A common approach involves reacting butyryl chloride with dichloromethylsilane under controlled conditions, typically using a catalyst such as pyridine or triethylamine to facilitate the reaction.

The synthesis methods emphasize the importance of controlling reaction conditions to achieve optimal yields and purity.

4-(Dichloromethylsilyl)butyryl chloride finds applications in various fields:

  • Organic Synthesis: Used as an intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Silicon-based Polymers: It can be utilized in the preparation of silicon-containing polymers that exhibit unique properties such as thermal stability and hydrophobicity.
  • Chemical Research: Serves as a reagent in chemical research for developing new compounds with specific functionalities.

Several compounds share structural similarities with 4-(Dichloromethylsilyl)butyryl chloride. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Butyryl ChlorideC4_4H7_7ClOSimple acyl chloride; used widely in organic synthesis.
4-Chlorobutyryl ChlorideC4_4H6_6Cl2_2OContains two chlorine atoms; more reactive than butyryl chloride.
DichloromethylsilaneC2_2H6_6Cl2_2SiBase structure for many organosilicon compounds; used in silicone production.

Uniqueness of 4-(Dichloromethylsilyl)butyryl Chloride

4-(Dichloromethylsilyl)butyryl chloride is unique due to its combination of both silicon and acyl functionalities, which allows it to participate in a diverse range of

Hydrogen Bond Acceptor Count

1

Exact Mass

217.948825 g/mol

Monoisotopic Mass

217.948825 g/mol

Heavy Atom Count

10

General Manufacturing Information

Butanoyl chloride, 4-(dichloromethylsilyl)-: INACTIVE

Dates

Modify: 2024-08-10

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